Ethyl 3-methyl-5-oxo-5-phenylvalerate
Overview
Description
Ethyl 3-methyl-5-oxo-5-phenylvalerate: is an organic compound with the molecular formula C14H18O3. It is a derivative of valeric acid and is characterized by the presence of an ethyl ester group, a methyl group, a ketone group, and a phenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-5-oxo-5-phenylvalerate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-5-oxo-5-phenylvaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-5-oxo-5-phenylvalerate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 3-methyl-5-oxo-5-phenylvaleric acid.
Reduction: 3-methyl-5-hydroxy-5-phenylvalerate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Ethyl 3-methyl-5-oxo-5-phenylvalerate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving ester hydrolysis or ketone reduction. It can also serve as a model compound for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of compounds with specific biological activities.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-oxo-5-phenylvalerate depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The ketone group can undergo reduction or oxidation, depending on the enzyme and cofactors involved. The phenyl group may interact with aromatic binding sites in proteins or enzymes, influencing the compound’s biological activity.
Comparison with Similar Compounds
- Ethyl 3-methyl-5-oxo-5-phenylpentanoate
- Ethyl 3-methyl-5-oxo-5-phenylhexanoate
- Ethyl 3-methyl-5-oxo-5-phenylbutanoate
Uniqueness: Ethyl 3-methyl-5-oxo-5-phenylvalerate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a ketone and an ester group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-methyl-5-oxo-5-phenylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWFBAQVWOMRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503160 | |
Record name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73249-95-3 | |
Record name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80503160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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